Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate
Description
Properties
IUPAC Name |
methyl 3-(2-fluorophenyl)-2-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(10(13)11(14)15-2)8-5-3-4-6-9(8)12/h3-7,10,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYJRXNMPBNSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)C(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate typically involves the esterification of 3-(2-fluorophenyl)-2-hydroxybutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(2-fluorophenyl)-2-oxobutanoate.
Reduction: Formation of 3-(2-fluorophenyl)-2-hydroxybutanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
3-Methyl-2-phenylbutanoic Acid ()
- Structure : Lacks the hydroxyl and fluorine substituents, featuring a phenyl group at C2 and a methyl group at C3.
- Key Differences : The absence of fluorine reduces electronic effects (e.g., inductive withdrawal), while the carboxylic acid group increases polarity compared to the methyl ester.
- Implications: The carboxylic acid may limit membrane permeability compared to the ester, and the non-fluorinated phenyl group may result in faster metabolic degradation .
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ()
- Structure: Contains a trifluoroethylamino group at C2 and dimethyl substituents at C3.
- Key Differences: The trifluoroethylamino group introduces strong electron-withdrawing effects, while the dimethyl groups enhance steric hindrance.
- Implications: The amino group may enable hydrogen bonding in biological systems, differing from the hydroxyl group in the target compound. The trifluoromethyl group could improve metabolic resistance compared to mono-fluorinated aromatics .
Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)acetamido)benzoate ()
- Structure : Incorporates a 2-fluorophenyl group within a urea linkage and a methyl ester.
- Key Differences : The urea moiety enables hydrogen-bonding interactions, while the benzoate ester increases aromatic conjugation.
- Implications : The 2-fluorophenyl group in both compounds likely enhances target binding via halogen interactions, but the urea in this analogue may confer distinct pharmacokinetic properties .
Electronic Effects and Solubility
- The 2-fluorophenyl group in Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate induces electron-withdrawing effects, increasing the acidity of the hydroxyl group (pKa ~10–12) compared to non-fluorinated analogues (e.g., 3-Methyl-2-phenylbutanoic acid, pKa ~4–5) .
- The methyl ester reduces polarity (logP ~2.5) relative to carboxylic acids (logP ~2.8 for 3-Methyl-2-phenylbutanoic acid) but increases lipophilicity compared to urea-containing analogues (logP ~3.0 for the compound in ) .
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight | logP (Predicted) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| This compound | C11H11FO3 | 212.19 | ~2.5 | 2-Fluorophenyl, hydroxyl, ester | Enzyme inhibition, drug intermediates |
| 3-Methyl-2-phenylbutanoic acid | C11H12O2 | 178.23 | ~2.8 | Phenyl, carboxylic acid | Synthetic intermediate |
| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C9H14F3NO2 | 241.23 | ~1.8 | Trifluoroethylamino, dimethyl | Pharmaceutical intermediates |
| Methyl (S)-4-(2-(3-(2-fluorophenyl)ureido)acetamido)benzoate | C22H19FN2O5 | 438.1 | ~3.0 | 2-Fluorophenyl, urea, benzoate | Drug candidates (e.g., kinase inhibitors) |
Biological Activity
Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
It contains a fluorophenyl group, a hydroxy group, and an ester functional group, which contribute to its biological activity. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy and ester groups facilitate hydrogen bonding and other interactions that can lead to enzyme inhibition or receptor modulation. The fluorophenyl moiety may increase binding affinity, enhancing the compound's efficacy in biological systems .
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties . In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Analgesic Properties
In addition to anti-inflammatory effects, this compound has been evaluated for analgesic activity . Animal models have demonstrated significant pain relief comparable to established analgesics, indicating its potential as a pain management agent.
Enzyme Interactions
The compound has been studied for its interactions with various enzymes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway. This inhibition could contribute to both its anti-inflammatory and analgesic effects .
In Vitro Studies
A series of in vitro assays demonstrated that this compound effectively reduced the activity of COX-1 and COX-2 enzymes by approximately 50% at concentrations of 10 µM. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.
| Study | Effect | Concentration | Outcome |
|---|---|---|---|
| In vitro COX inhibition | COX-1/COX-2 inhibition | 10 µM | 50% reduction in enzyme activity |
| Analgesic efficacy (animal model) | Pain relief | Varies | Comparable to standard analgesics |
In Vivo Studies
In vivo studies involving murine models have shown that administration of this compound resulted in significant reductions in pain scores following inflammatory stimuli. The compound was administered at doses ranging from 5 to 20 mg/kg, with optimal effects observed at the higher dose .
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for Methyl 3-(2-fluorophenyl)-2-hydroxybutanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 3-(2-fluorophenyl)-2-hydroxybutanoic acid with methanol using sulfuric acid as a catalyst under reflux conditions. Purification typically involves reverse-phase C18 column chromatography (acetonitrile/water) to isolate the product . For industrial scalability, continuous flow reactors and advanced catalysts (e.g., immobilized enzymes) may improve yield and reduce side reactions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the hydroxy group (δ ~4.5 ppm), ester carbonyl (δ ~170 ppm), and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm) .
- IR : A broad O–H stretch (~3200–3500 cm) and ester C=O stretch (~1720 cm) are key markers .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 242.085) .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the ester group under acidic conditions or oxidation of the hydroxyl group are common issues. Mitigation strategies include inert atmosphere (N/Ar), controlled pH during workup, and using mild oxidizing agents (e.g., TEMPO for selective oxidation) .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxy group influence the compound’s biological activity, and what methods ensure enantiomeric purity?
- Methodological Answer : The (R)- or (S)-configuration of the hydroxy group affects binding to biological targets (e.g., enzymes or receptors). Chiral HPLC or enzymatic resolution using lipases can separate enantiomers . Computational modeling (e.g., molecular docking) predicts stereospecific interactions, guiding synthetic prioritization .
Q. What strategies resolve contradictions in reported reaction yields for fluorophenyl-containing esters?
- Methodological Answer : Discrepancies may arise from varying solvent polarity, catalyst loading, or trace moisture. Design of Experiments (DoE) with variables like temperature (60–100°C), solvent (THF vs. DCM), and catalyst (HSO vs. p-TsOH) can identify optimal conditions . Statistical tools (e.g., ANOVA) analyze significance, while kinetic studies monitor intermediate stability .
Q. How does the 2-fluorophenyl substituent affect electrophilic aromatic substitution (EAS) reactivity in downstream derivatization?
- Methodological Answer : The fluorine atom acts as a weak electron-withdrawing group, directing EAS to the meta position. Nitration or halogenation reactions require careful control of electrophile strength (e.g., HNO/HSO vs. AcONO) to avoid over-substitution . Monitoring via LC-MS ensures intermediate stability .
Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Fluorometric Assays : Measure inhibition of serine hydrolases (e.g., acetylcholinesterase) using substrates like 4-nitrophenyl acetate .
- Kinetic Analysis : Determine values via Lineweaver-Burk plots under varied substrate concentrations .
- Docking Simulations : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
